molecular formula C25H23N3O2 B13687545 Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-

Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-

Cat. No.: B13687545
M. Wt: 397.5 g/mol
InChI Key: ZBONTXCYJLVGLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- is a chiral ligand known for its applications in asymmetric synthesis. This compound is often used in coordination chemistry due to its ability to form stable complexes with various metal ions. Its unique structure, which includes two oxazoline rings attached to a pyridine core, makes it particularly effective in catalyzing enantioselective reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- typically involves the reaction of pyridine-2,6-dicarboxylic acid with ®-4-phenyl-2-oxazoline. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline N-oxides, while reduction can produce the corresponding alcohols .

Scientific Research Applications

Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in the synthesis of enantiomerically pure compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- exerts its effects involves the formation of stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating enantioselective reactions. The molecular targets include transition metal centers, and the pathways involved often pertain to the activation of substrates through coordination to the metal center .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- is unique due to its specific chiral centers and the presence of phenylmethyl groups, which enhance its ability to form stable and selective complexes with metal ions. This makes it particularly effective in asymmetric catalysis compared to other similar compounds .

Properties

IUPAC Name

4-benzyl-2-[6-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-3-8-18(9-4-1)14-20-16-29-24(26-20)22-12-7-13-23(28-22)25-27-21(17-30-25)15-19-10-5-2-6-11-19/h1-13,20-21H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBONTXCYJLVGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC(=CC=C2)C3=NC(CO3)CC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.